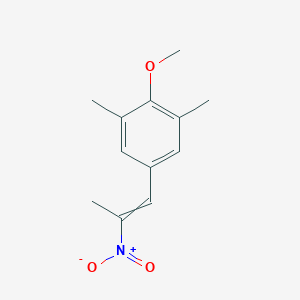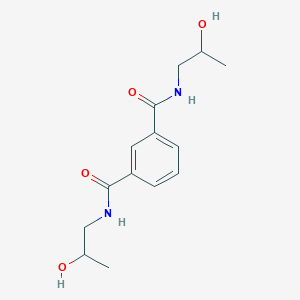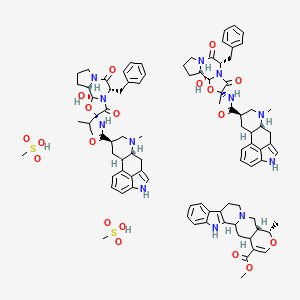
Defluina
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Defluina is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in enzymatic defluorination, which is a process that breaks down fluorinated compounds. These fluorinated compounds are widely used in textiles, coatings, and other products due to their durability and resistance to water and oil .
Méthodes De Préparation
The preparation of Defluina involves specific synthetic routes and reaction conditions. One method includes the use of a test preparation containing raubasine, dihydroergocristine, and dihydroergotamine. This preparation is administered intravenously in controlled doses
Analyse Des Réactions Chimiques
Defluina undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different fluorinated compounds, while reduction reactions may lead to the formation of defluorinated products .
Applications De Recherche Scientifique
Defluina has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of defluorination and the breakdown of fluorinated compounds. In biology, it is used to investigate the effects of fluorinated compounds on living organisms and their potential toxicity. In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of conditions related to fluorinated compound exposure. In industry, it is used in the development of new materials and coatings that are more environmentally friendly .
Mécanisme D'action
The mechanism of action of Defluina involves the inhibition of specific enzymes that catalyze the breakdown of fluorinated compounds. This process is known as enzymatic defluorination. The molecular targets of this compound include enzymes such as fluorinase, which converts inorganic fluoride into fluorinated compounds. By inhibiting these enzymes, this compound prevents the formation of harmful fluorinated compounds and promotes their breakdown .
Comparaison Avec Des Composés Similaires
Defluina can be compared to other compounds that undergo similar defluorination processes Similar compounds include fluoroacetate and 5′-fluoro-5′-deoxyadenosine, which are also involved in the enzymatic breakdown of fluorinated compoundsThe comparison of this compound with these similar compounds highlights its uniqueness and potential for further research .
Propriétés
Numéro CAS |
52623-83-3 |
|---|---|
Formule moléculaire |
C91H110N12O19S2 |
Poids moléculaire |
1740.0 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C33H37N5O5.C21H24N2O3.2CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2*1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2*1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;21-,23-,25-,26+,27+,32-,33+;12-,15-,16+,19-;;/m110../s1 |
Clé InChI |
KJLGLWWEFQLCSM-QQWWIMCFSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canonique |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



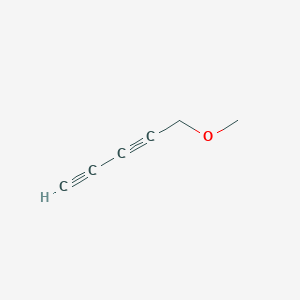

![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)
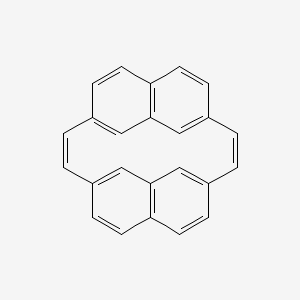


![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)
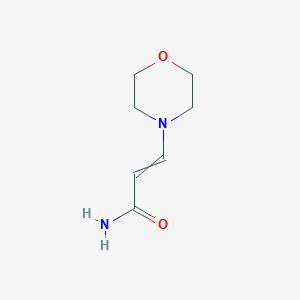
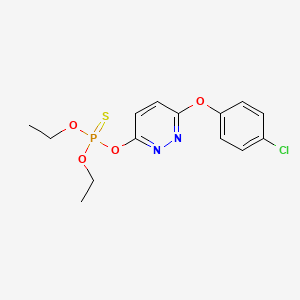

![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)
